5-Iodoisoquinolin-8-amine
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Overview
Description
5-Iodoisoquinolin-8-amine is a derivative of isoquinoline, a nitrogen-containing heterocyclic compound Isoquinoline and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodoisoquinolin-8-amine typically involves the iodination of isoquinoline derivatives followed by amination. One common method is the iodination of isoquinoline using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 5-position. The resulting 5-iodoisoquinoline is then subjected to amination using ammonia or an amine source under suitable conditions to obtain this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 5-Iodoisoquinolin-8-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under suitable conditions to form different derivatives.
Coupling Reactions: The amine group can participate in coupling reactions with various electrophiles to form new C-N bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 5-azidoisoquinolin-8-amine, while reduction with sodium borohydride can produce this compound derivatives with reduced functional groups .
Scientific Research Applications
5-Iodoisoquinolin-8-amine has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Iodoisoquinolin-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and amine group contribute to its binding affinity and specificity. For example, the compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
8-Aminoquinoline: A structurally related compound with an amine group at the 8-position but lacking the iodine atom.
5-Bromoisoquinolin-8-amine: Similar to 5-Iodoisoquinolin-8-amine but with a bromine atom instead of iodine.
Isoquinolin-8-amine: The parent compound without any halogen substitution.
Uniqueness: this compound is unique due to the presence of the iodine atom, which enhances its reactivity and potential for various applications. The iodine atom can participate in halogen bonding, which can influence the compound’s binding interactions and biological activity. This makes this compound a valuable compound for research and development in multiple fields .
Properties
Molecular Formula |
C9H7IN2 |
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Molecular Weight |
270.07 g/mol |
IUPAC Name |
5-iodoisoquinolin-8-amine |
InChI |
InChI=1S/C9H7IN2/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-5H,11H2 |
InChI Key |
WRMWOFQMVYKYJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CN=CC2=C1N)I |
Origin of Product |
United States |
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